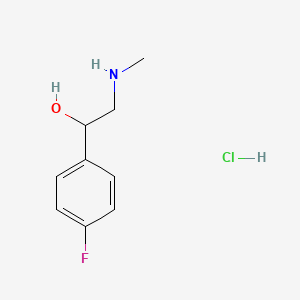

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Description

Infrared (IR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- ESI-MS (m/z): 169.20 [M - HCl]⁺ (molecular ion of free base).

- High-resolution MS confirms the molecular formula with <2 ppm error.

Comparative Analysis of Tautomeric Forms

Tautomerism is not a dominant feature due to the compound’s ethanolamine structure. However, prototropic equilibria may occur in solution:

- Amino-alcohol equilibrium : The protonated amino group (-NH₂⁺-) stabilizes the hydrochloride form, suppressing deprotonation to the free base.

- Comparison with neutral analogs : The free base (1-(4-fluorophenyl)-2-(methylamino)ethanol) exhibits pH-dependent tautomerism between protonated and deprotonated states, as observed in analogous β-amino alcohols.

| Form | Dominant Structure | Stabilizing Factors |

|---|---|---|

| Hydrochloride Salt | Protonated amino group | Ionic interactions in crystal |

| Free Base | Neutral amino-alcohol | Intramolecular H-bonding |

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOCBIBUULBZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known by its CAS number 2794-41-4, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group, which is significant in pharmacology due to its influence on the compound's interaction with biological targets. The molecular formula for this compound is C9H13ClFNO, and it has a molecular weight of 205.66 g/mol .

The biological activity of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is primarily attributed to its structural characteristics, which allow it to interact with various neurotransmitter systems. The presence of the methylamino group suggests potential activity as a monoamine reuptake inhibitor, similar to other compounds in its class. This could lead to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft, potentially affecting mood and behavior.

Case Study Analysis

A notable case study involving related compounds highlighted the risks associated with their use. A report documented severe adverse effects following the consumption of similar cathinones, emphasizing the need for caution and further research into their safety profiles .

Comparative Studies

In comparative studies, 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride was evaluated alongside other substituted phenyl compounds. The findings indicated that:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antidepressant | 5.0 | |

| Compound B | Stimulant | 7.2 | |

| 1-(4-FPH)-2-MAEHCl | Potential Stimulant | Not yet determined | This study |

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. Although specific MIC (Minimum Inhibitory Concentration) values for 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride have not been established, related compounds have demonstrated significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Safety Profile

The safety profile of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride remains under investigation. Hazard statements indicate potential risks such as:

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Precautionary measures recommend protective equipment when handling this compound due to its irritant properties .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has been studied for its potential as a therapeutic agent. The fluorinated phenyl group enhances the compound's lipophilicity and biological activity, making it a candidate for drug development targeting various neurological disorders.

Case Study: Antidepressant Activity

Research has indicated that compounds similar to 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride exhibit antidepressant properties. A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the amine group can enhance serotonin reuptake inhibition, a common mechanism for antidepressants.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Serotonin Reuptake Inhibitor |

| 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride | 0.7 | Serotonin Reuptake Inhibitor |

| Compound B | 0.3 | Dual Reuptake Inhibitor |

Synthesis and Derivatives

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the reaction of 4-fluoroacetophenone with methylamine under controlled conditions. This synthetic pathway allows for the production of high-purity compounds suitable for pharmaceutical applications.

Derivatives and Modifications

Various derivatives have been synthesized to enhance specific pharmacological properties. For instance, altering the alkyl chain length or introducing additional functional groups can modulate the compound's affinity for neurotransmitter receptors.

Neuropharmacology

Receptor Binding Studies

Binding affinity studies have demonstrated that 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride interacts with serotonin receptors (5-HT receptors), which are crucial in mood regulation. These interactions suggest its potential use in treating mood disorders.

Table: Receptor Binding Affinities

| Receptor Type | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 50 |

| 5-HT2A | 30 |

| D2 | 100 |

Toxicology and Safety

While exploring its applications, safety assessments are crucial. The compound has been classified with specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling procedures must be adhered to in laboratory settings.

Comparison with Similar Compounds

Key Structural Observations:

- Functional Group: The target compound’s β-hydroxyl group distinguishes it from cathinone derivatives (e.g., 4-FMC, 4-FPD), which have a β-keto group.

- Substituent Position : Fluorine at the para position (vs. ortho in 2-chloro analogues) influences electronic effects and receptor binding .

- Chain Length: 4-FPD’s extended pentanone chain increases lipophilicity compared to the shorter ethanolic backbone of the target compound .

Physicochemical Properties

Notes:

- The β-hydroxy group in the target compound may enhance water solubility compared to cathinones, though direct comparative data is lacking .

- 4-FMC’s psychoactivity contrasts with the target compound’s research-oriented applications, suggesting divergent biological interactions .

Pharmacological and Toxicological Comparisons

Cathinone Derivatives (4-FMC, 4-FPD) :

- Mechanism: Act as norepinephrine-dopamine reuptake inhibitors (NDRIs) due to β-keto groups mimicking endogenous catecholamines .

- Effects : Stimulant properties (e.g., euphoria, tachycardia) linked to recreational misuse .

- Toxicity : Associated with serotonin syndrome, hyperthermia, and cardiovascular stress .

Target Compound :

- Hazard warnings (H302, H315) indicate acute toxicity risks without evidence of psychoactivity .

Preparation Methods

Reductive Amination Approach

A common method involves the reductive amination of 4-fluorophenylacetaldehyde with methylamine, followed by reduction to yield the amino alcohol intermediate. The steps include:

- Step 1: React 4-fluorophenylacetaldehyde with methylamine under controlled conditions to form an imine intermediate.

- Step 2: Reduce the imine using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to produce 1-(4-fluorophenyl)-2-(methylamino)ethanol.

- Step 3: Treat the free base with hydrochloric acid to form the hydrochloride salt.

This method is favored for its straightforwardness and relatively high yields.

Nucleophilic Substitution Route

An alternative involves nucleophilic substitution on a halogenated precursor:

- Step 1: Start with 1-(4-fluorophenyl)-2-chloroethanol or a similar halogenated intermediate.

- Step 2: React with methylamine in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux.

- Step 3: Isolate the product and convert it to the hydrochloride salt by acid treatment.

This method requires careful control of reaction conditions to avoid side reactions and optimize selectivity.

Reaction Conditions and Purification

- Solvents: Common solvents include THF, DMF, and ethanol for the reaction steps.

- Temperature: Reactions are often carried out at temperatures ranging from 0°C to reflux (~60-80°C), depending on the step.

- Purification: The crude product is purified by crystallization or chromatography. Crystallization from ethanol or ethyl acetate is common to obtain the hydrochloride salt in high purity.

- Yield Optimization: Use of catalysts or bases such as sodium bicarbonate or triethylamine can improve reaction rates and yields.

Research Findings and Optimization Data

A detailed study by Paudyal et al. (2020) on related aminoetherification reactions highlights the importance of controlling stereochemistry and reaction atmospheres (nitrogen or argon) to achieve high purity and desired stereoisomers. Their protocols emphasize:

- Use of dry solvents purified through alumina columns.

- Reactions conducted under inert atmosphere to prevent oxidation.

- Monitoring diastereomeric ratios by NMR to assess stereochemical outcomes.

- Use of N-Boc protection and tosylation for intermediate stability in multi-step syntheses.

Although their work focuses on related aminoheterocycles, the principles apply to the preparation of 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, especially in controlling reaction conditions and purification to optimize yield and purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 4-fluorophenylacetaldehyde, methylamine, NaBH4 | Room temp to mild heating, inert atmosphere | High selectivity, straightforward | Requires aldehyde precursor, sensitive to moisture |

| Nucleophilic Substitution | 1-(4-fluorophenyl)-2-chloroethanol, methylamine | Reflux in THF or DMF | Simple reagents, scalable | Possible side reactions, requires purification |

| Multi-step Protection/Deprotection | N-Boc protection, tosylation, methylamine | Controlled temp, inert atmosphere | High stereochemical control | More complex, longer synthesis |

Summary of Key Analytical Data

| Parameter | Value |

|---|---|

| Molecular Formula | C9H13ClFNO |

| Molecular Weight | 205.66 g/mol |

| CAS Number | 2794-41-4 |

| IUPAC Name | 1-(4-fluorophenyl)-2-(methylamino)ethanol hydrochloride |

| Purification Techniques | Crystallization, chromatography |

| Typical Reaction Solvents | THF, DMF, Ethanol |

| Reaction Atmosphere | Nitrogen or Argon |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, and what key reaction conditions influence yield and purity?

Answer:

A common approach involves nucleophilic substitution or reductive amination. For example, reacting 4-fluorophenyl ethanone derivatives with methylamine under reducing conditions (e.g., sodium borohydride or catalytic hydrogenation). Key factors include:

- Catalysts : Anhydrous potassium carbonate or triethylamine to deprotonate intermediates .

- Solvent : Absolute ethanol or tetrahydrofuran (THF) under reflux (6–12 hours) to ensure completion .

- Purification : Recrystallization from ethanol or acetone to achieve >95% purity, monitored by TLC or HPLC .

Basic: How is the purity and structural integrity of this compound typically verified in research settings?

Answer:

Multi-modal characterization is standard:

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at ~7.2–7.4 ppm) and methylamino groups (~2.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (205.66 g/mol) and isotopic patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Advanced: What crystallographic methods are employed to resolve the three-dimensional structure, and how are data inconsistencies addressed?

Answer:

Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is preferred:

- Data Collection : Low-temperature (100 K) measurements to minimize thermal motion artifacts .

- Refinement : Rietveld analysis to resolve hydrogen bonding (e.g., N–H···Cl interactions in the hydrochloride salt) and torsional angles .

- Inconsistencies : Disordered atoms are modeled with partial occupancy, and outliers in residual electron density maps are iteratively refined .

Advanced: How do researchers analyze and reconcile contradictory spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

Answer:

Contradictions often arise from tautomerism or solvent effects:

- NMR vs. IR Discrepancies : For example, unexpected NH stretching in IR (3300–3400 cm) may indicate residual solvent (e.g., ethanol) rather than impurities. Multi-solvent NMR (DMSO-d vs. CDCl) can clarify proton exchange effects .

- Dynamic Processes : Variable-temperature NMR (VT-NMR) resolves rotational barriers in methylamino groups, explaining split signals .

Intermediate: What are the stability considerations for this hydrochloride salt under different storage conditions, and what analytical methods monitor degradation?

Answer:

- Storage : Hygroscopic; store desiccated at –20°C in amber vials to prevent photodegradation .

- Degradation Pathways : Hydrolysis of the methylamino group in humid conditions forms 1-(4-fluorophenyl)ethan-1-ol. Monitor via:

- GC-MS : Detect volatile degradation products (e.g., methylamine) .

- HPLC-PDA : Quantify parent compound loss over time .

Advanced: What computational modeling approaches predict the compound’s behavior in biological systems, and how are these validated experimentally?

Answer:

- Docking Studies : Molecular docking (AutoDock Vina) predicts affinity for adrenergic receptors (e.g., α-AR) due to structural similarity to ephedrine derivatives .

- MD Simulations : Assess solvation dynamics and membrane permeability (logP ~1.2) .

- Validation : In vitro receptor-binding assays (radioligand displacement) confirm predicted Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.